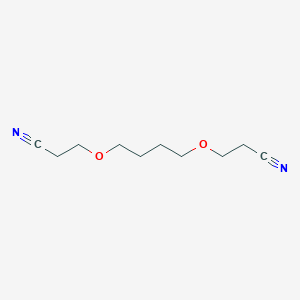
2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine, also known as HHTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HHTT is a member of the triazatriphosphorine family, which is known for its potential use in various applications, including catalysis, flame retardants, and biomedical research. In
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine is not well understood. However, it is believed that 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been shown to bind to DNA and inhibit DNA replication, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has antitumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various applications, including catalysis, flame retardants, and biomedical research. However, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine also has some limitations. It is a highly reactive compound that requires careful handling to avoid exposure to air and moisture, which can degrade the compound. Additionally, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine. One area of research is the development of new synthesis methods that can produce 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine more efficiently and with higher yields. Another area of research is the exploration of new applications for 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine, including its potential as a drug delivery vehicle or a flame retardant for new polymers. Additionally, more research is needed to fully understand the mechanism of action of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine and its potential as an antitumor agent.
Synthesemethoden
The synthesis of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine is a complex process that involves several steps. The first step involves the reaction of hexachlorocyclotriphosphazene with sodium azide to produce hexaazido cyclotriphosphazene. The second step involves the reaction of hexaazido cyclotriphosphazene with sodium bromide and sodium chloride to produce 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine. The synthesis of 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has shown potential in various scientific research applications, including catalysis, flame retardants, and biomedical research. In catalysis, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been used as a catalyst for the synthesis of various organic compounds, including cyclic carbonates and isocyanates. In flame retardants, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has been used as a flame retardant for various polymers, including polyurethane, polyethylene, and polystyrene. In biomedical research, 2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine has shown potential as an antitumor agent and a drug delivery vehicle.
Eigenschaften
CAS-Nummer |
15965-00-1 |
|---|---|
Produktname |
2,2,4,4,6,6-Hexahydro-2,2,4,6-tetrabromo-4,6-dichloro-1,3,5,2,4,6-triazatriphosphorine |
Molekularformel |
Br4Cl2N3P3 |
Molekulargewicht |
525.46 g/mol |
IUPAC-Name |
2,2,4,6-tetrabromo-4,6-dichloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br4Cl2N3P3/c1-10(2)7-11(3,5)9-12(4,6)8-10 |
InChI-Schlüssel |
NIKBNUOAHYXLKX-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Cl)Br)(Br)Br)(Cl)Br |
Kanonische SMILES |
N1=P(N=P(N=P1(Cl)Br)(Br)Br)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)





![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)


![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

